molecular formula C15H22N2O3 B12546975 N-hydroxy-4-(2-propylpentanoylamino)benzamide CAS No. 656261-09-5

N-hydroxy-4-(2-propylpentanoylamino)benzamide

Cat. No.: B12546975
CAS No.: 656261-09-5
M. Wt: 278.35 g/mol
InChI Key: DFTIKTIWFVAIDS-UHFFFAOYSA-N
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Description

N-hydroxy-4-(2-propylpentanoylamino)benzamide is a chemical compound known for its diverse applications in scientific research and industry This compound is characterized by its benzamide structure, which is a common motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-4-(2-propylpentanoylamino)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method reported involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its rapid, mild, and eco-friendly nature, providing high yields and low reaction times.

Industrial Production Methods

In an industrial setting, the production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-4-(2-propylpentanoylamino)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the presence of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler amine compounds.

Scientific Research Applications

N-hydroxy-4-(2-propylpentanoylamino)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-hydroxy-4-(2-propylpentanoylamino)benzamide involves its interaction with specific molecular targets. For instance, as a quorum sensing inhibitor, it interferes with the signaling pathways that bacteria use to communicate and form biofilms . This disruption can prevent bacterial colonization and resistance.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-hydroxy-4-(2-propylpentanoylamino)benzamide stands out due to its specific structure, which combines a benzamide core with a propylpentanoylamino group. This unique combination enhances its potential as a quorum sensing inhibitor and broadens its applicability in different fields.

Properties

CAS No.

656261-09-5

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

N-hydroxy-4-(2-propylpentanoylamino)benzamide

InChI

InChI=1S/C15H22N2O3/c1-3-5-11(6-4-2)14(18)16-13-9-7-12(8-10-13)15(19)17-20/h7-11,20H,3-6H2,1-2H3,(H,16,18)(H,17,19)

InChI Key

DFTIKTIWFVAIDS-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)C(=O)NC1=CC=C(C=C1)C(=O)NO

Origin of Product

United States

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